molecular formula C17H14N4O9 B2881012 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 728024-16-6

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2881012
CAS No.: 728024-16-6
M. Wt: 418.318
InChI Key: FDLSVLZLGGDBRA-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of imidazole and chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and chromene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The imidazole and chromene rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The nitro and imidazole groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chromene moiety may contribute to the compound’s antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.

    Coumarin: A chromene derivative with anticoagulant and anti-inflammatory activities.

    Tinidazole: Another nitroimidazole used as an antimicrobial agent.

Uniqueness

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is unique due to its combined structural features of both imidazole and chromene rings

Biological Activity

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a derivative of imidazole and chromene, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

C18H18N4O6\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{6}

Antimicrobial Activity

Research indicates that compounds containing the imidazole ring exhibit significant antimicrobial properties . The specific compound has shown effectiveness against various pathogens:

PathogenActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate

In a study assessing the minimum inhibitory concentration (MIC) of the compound against these pathogens, results indicated that it effectively inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using the bovine serum albumin denaturation method , which is a standard assay for screening anti-inflammatory agents. The results are summarized below:

CompoundInhibition (%)Reference
This compound65%
Standard (Ibuprofen)75%

The compound exhibited significant inhibition of albumin denaturation, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of this compound were investigated against several cancer cell lines, including:

Cancer Cell LineIC50 (µM)Reference
MCF7 (Breast cancer)20
NCl-H460 (Lung cancer)15
SF268 (CNS cancer)25

In vitro assays revealed that the compound induces apoptosis in cancer cells, with mechanisms involving the disruption of mitochondrial membrane potential and activation of caspase pathways.

Mechanistic Insights

The biological activity of the compound can be attributed to its structural features. The presence of the nitro group and the imidazole ring enhances its interaction with biological targets, facilitating:

  • Hydrogen bonding with active sites on enzymes.
  • π–π stacking interactions with nucleic acids.

Additionally, molecular docking studies suggest that the compound binds effectively to key proteins involved in inflammation and cancer pathways.

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O9/c1-9-18-8-14(21(26)27)19(9)3-4-29-16(22)12-6-10-5-11(20(24)25)7-13(28-2)15(10)30-17(12)23/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLSVLZLGGDBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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